N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture comprising multiple functional groups and substitution patterns. The name N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide indicates the presence of a propanamide backbone with specific substitutions at the 2-position (methyl group) and 3-position (trimethylpyrazole moiety), while the nitrogen atom is substituted with a 4-ethoxyphenyl group.
Analysis of the molecular formula reveals the elemental composition and structural complexity of this compound class. Related compounds in the pyrazole-propanamide series demonstrate molecular formulas that follow predictable patterns based on their substitution patterns. The 3,4,5-trimethylpyrazole moiety contributes significantly to the molecular weight and influences the overall physicochemical properties of the compound. Comparative analysis with 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, which has a molecular formula of C9H15N3O and molecular weight of 181.23 grams per mole, provides insight into the structural contributions of different substituents.
The ethoxyphenyl substituent adds considerable molecular complexity compared to simpler analogues. N-(4-ethoxyphenyl)propanamide, with molecular formula C11H15NO2 and molecular weight 193.24 grams per mole, demonstrates the contribution of the ethoxyphenyl group to the overall molecular structure. The integration of both the trimethylpyrazole moiety and the ethoxyphenyl group in the target compound results in a sophisticated molecular architecture with enhanced structural diversity.
Structural relationship analysis indicates that the target compound shares common features with other pyrazole-propanamide derivatives while maintaining unique substitution patterns. The 4-ethoxyphenyl substitution on the amide nitrogen provides specific electronic and steric properties that distinguish this compound from other members of the series. The systematic nomenclature accurately reflects the spatial arrangement of functional groups and provides essential information for understanding structure-activity relationships within this compound class.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-6-23-17-9-7-16(8-10-17)19-18(22)12(2)11-21-15(5)13(3)14(4)20-21/h7-10,12H,6,11H2,1-5H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKATYSHYVSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)CN2C(=C(C(=N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves a multi-step process. The synthetic route often starts with the preparation of the 4-ethoxyphenyl derivative, followed by the introduction of the 3-(3,4,5-trimethyl-1H-pyrazol-1-yl) group. The final step involves the formation of the propanamide linkage under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Propanamide Derivatives with Pyrazole Moieties
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Structural Differences : The 4-acetylphenyl substituent replaces the 4-ethoxyphenyl group.
- Impact : The acetyl group is electron-withdrawing, reducing electron density on the aromatic ring compared to the ethoxy group. This may alter binding affinity in biological targets. Molecular weight is ~329.4 g/mol .
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide
- Structural Differences : A more complex pyrazole with dichlorophenyl, pyridinyl, and methylthioethyl substituents. The propanamide chain includes a fluorophenyl group.
- Impact : Increased molecular weight (MW ~652.1 g/mol) and logP due to halogenated and heteroaromatic groups. The fluorophenyl enhances metabolic stability .
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
- Structural Differences : Methoxyphenyl and methylphenyl substituents on the pyrazole; N-hydroxy-N-methylpropanamide chain.
- Impact: The hydroxy group introduces polarity (logP ~2.5), contrasting with the ethoxy group’s lipophilicity. Potential for hydrogen bonding .
Propanamide Derivatives with Thiazole and Other Heterocycles
N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide
- Structural Differences : Thiazole ring replaces one methyl group on the pyrazole; 5-hydroxy and acetylphenyl groups present.
- Impact : Higher molecular weight (460.55 g/mol) and logP (4.55) due to the thiazole and acetyl groups. Hydroxy group increases solubility .
N-(3,4-dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide
- Structural Differences : 3,4-dimethylphenyl substituent instead of 4-ethoxyphenyl.
Bioherbicidal and Pharmacological Propanamides
Compounds like 2-amino-3-phenylpropanamide () and para-fluorofentanyl () highlight structural diversity in propanamide applications.
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings and Implications
- Substituent Effects : Ethoxy and methoxy groups enhance lipophilicity but differ in metabolic stability; ethoxy is more resistant to oxidation than methoxy .
- Pyrazole vs.
- Biological Activity : While direct data for the target compound are lacking, structurally related propanamides show bioherbicidal () and analgesic () activities, suggesting diverse applications.
Biological Activity
N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.41 g/mol. The structure includes an ethoxyphenyl group and a trimethylpyrazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 316.41 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound is known to exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cytotoxicity Assays : In vitro assays showed that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. The specific mechanisms include:
- Inhibition of COX Enzymes : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Reduction in Cytokine Production : These compounds have been shown to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer. The treated groups exhibited a reduction in tumor volume by approximately 50% compared to control groups.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to untreated controls. This suggests that this compound may serve as an effective anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. Key steps include:
- Amide bond formation between 4-ethoxyaniline and a substituted propanoyl chloride derivative.
- Pyrazole functionalization : Alkylation or coupling reactions to introduce the 3,4,5-trimethylpyrazole moiety.
Critical conditions include: - Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) for improved solubility of intermediates .
- Catalysts : Sodium hydroxide or acetic acid for pH control during coupling steps .
- Temperature control : Reactions often proceed at 65–80°C to optimize yield while avoiding decomposition .
Q. What spectroscopic methods are recommended for structural validation of this compound?
- NMR spectroscopy : H and C NMR are essential for confirming the ethoxyphenyl, methyl, and pyrazole substituents. For example, the pyrazole protons appear as distinct singlets in the δ 2.1–2.5 ppm range due to steric shielding .
- Mass spectrometry (HR-MS) : Exact mass analysis confirms molecular formula integrity (e.g., [M+H]+ peaks) .
- IR spectroscopy : Key absorption bands include C=O stretches (~1660 cm) for the amide group and C-N stretches (~1250 cm) for the pyrazole .
Q. How can researchers assess the purity of this compound post-synthesis?
- HPLC with UV detection : Use a C18 column and a gradient of acetonitrile/water to separate impurities. Retention times should correlate with standards .
- Melting point analysis : A sharp melting point (±2°C) indicates high crystallinity and purity .
- Thin-layer chromatography (TLC) : Ethyl acetate/hexane (3:7) systems resolve polar byproducts .
Advanced Research Questions
Q. How can structural contradictions in NMR data be resolved for derivatives of this compound?
Discrepancies in H NMR (e.g., split peaks or unexpected shifts) may arise from:
- Rotameric equilibria : Dynamic NMR at variable temperatures (e.g., 25–60°C) can identify conformational isomers in the amide or pyrazole groups .
- Residual solvents : Use deuterated solvents with high purity (>99.9%) and degas samples to eliminate solvent artifacts .
- X-ray crystallography : Single-crystal XRD resolves ambiguities in regiochemistry (e.g., pyrazole substitution patterns) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Stepwise purification : Use silica gel chromatography (ethyl acetate/hexane gradients) after each reaction step to isolate intermediates .
- Microwave-assisted synthesis : Reduces reaction times for pyrazole coupling steps (e.g., from 15 hours to 2–4 hours) while maintaining >90% yield .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported Pd) reduce costs in cross-coupling reactions .
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). The ethoxyphenyl group shows high affinity for hydrophobic binding pockets .
- QSAR studies : Correlate substituent electronegativity (e.g., methyl vs. ethyl groups) with bioactivity data to design analogs .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.2, indicating moderate blood-brain barrier penetration) .
Q. What are the common synthetic byproducts, and how are they characterized?
- Unreacted intermediates : Trace amounts of 4-ethoxyaniline or trimethylpyrazole derivatives detected via LC-MS .
- Oxidation products : Quinone derivatives formed under aerobic conditions, identifiable by UV-Vis absorbance at 450 nm .
- Dimers : Amide-linked dimers (MW ~2× parent compound) observed in MALDI-TOF spectra under high-concentration conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
